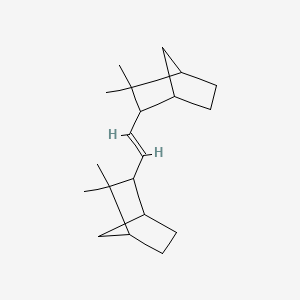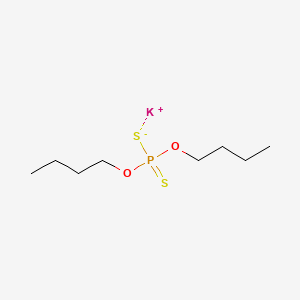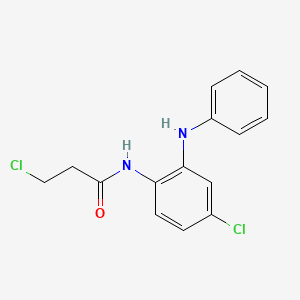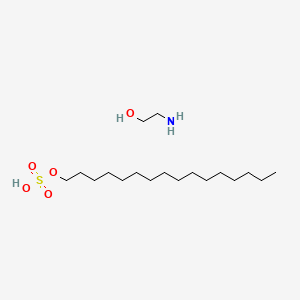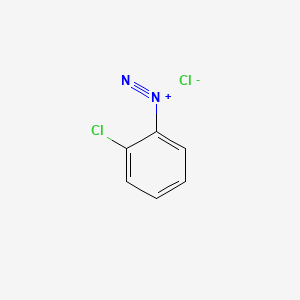
2-chlorobenzenediazonium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chlorobenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring. The compound is particularly notable for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-chlorobenzenediazonium chloride is typically synthesized through the diazotization of 2-chloroaniline. The process involves the reaction of 2-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, under cold conditions (0-5°C) to prevent decomposition .
Industrial Production Methods
In industrial settings, the preparation of 2-chlorobenzenediazonium chloride follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and efficient mixing of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
2-chlorobenzenediazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, and cyano groups. .
Reduction Reactions: The compound can be reduced to form aryl radicals and anions, which can further react to form various products.
Coupling Reactions: The diazonium group can couple with phenols and aromatic amines to form azo compounds, which are important in dye production.
Common Reagents and Conditions
Copper(I) Chloride/Bromide: Used in Sandmeyer reactions to replace the diazonium group with halides.
Sodium Nitrite and Hydrochloric Acid: Used to generate nitrous acid for the diazotization process.
Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.
Major Products Formed
Chlorobenzene: Formed by the substitution of the diazonium group with a chloride ion.
Azo Compounds: Formed by coupling reactions with phenols and aromatic amines.
Phenol: Formed by the substitution of the diazonium group with a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
2-chlorobenzenediazonium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals
Biology: Employed in the modification of biomolecules and surfaces for biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chlorobenzenediazonium chloride primarily involves the formation of reactive intermediates such as aryl radicals and anions. These intermediates can participate in various chemical reactions, leading to the formation of new chemical bonds and products . The diazonium group is highly reactive due to the presence of the positively charged nitrogen atom, which makes it a good leaving group in substitution reactions .
Vergleich Mit ähnlichen Verbindungen
2-chlorobenzenediazonium chloride can be compared with other diazonium salts such as:
Benzenediazonium Chloride: Similar in reactivity but lacks the chloro substituent, which can influence the reactivity and selectivity of reactions.
4-nitrobenzenediazonium Chloride: Contains a nitro group that makes it more electron-withdrawing, affecting its reactivity in different ways.
2-methylbenzenediazonium Chloride: The presence of a methyl group can enhance the stability and adsorption characteristics of the compound.
The uniqueness of 2-chlorobenzenediazonium chloride lies in its chloro substituent, which can influence the electronic properties of the aromatic ring and affect the outcome of various chemical reactions.
Eigenschaften
CAS-Nummer |
89-90-7 |
|---|---|
Molekularformel |
C6H4Cl2N2 |
Molekulargewicht |
175.01 g/mol |
IUPAC-Name |
2-chlorobenzenediazonium;chloride |
InChI |
InChI=1S/C6H4ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H;1H/q+1;/p-1 |
InChI-Schlüssel |
ASAXBSZZWZWZBV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


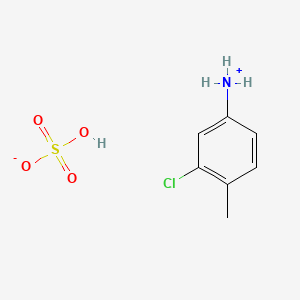
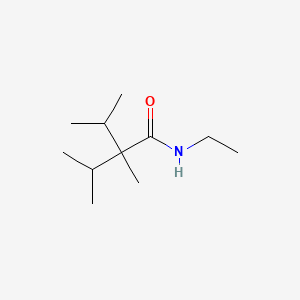

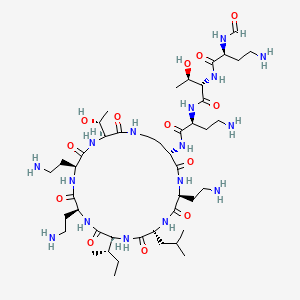

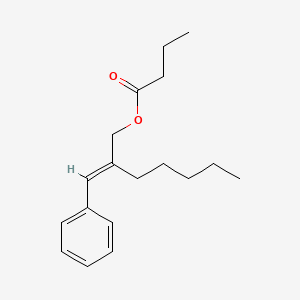


![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
